molecular formula C20H18ClN3O3 B11270248 1-(5-Chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

1-(5-Chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11270248
M. Wt: 383.8 g/mol
InChI Key: HKRDBCJTVSZBEN-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core substituted with a chloromethoxyphenyl group and an oxadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C20H18ClN3O3/c1-12-5-3-4-6-15(12)19-22-20(27-23-19)13-9-18(25)24(11-13)16-10-14(21)7-8-17(16)26-2/h3-8,10,13H,9,11H2,1-2H3

InChI Key

HKRDBCJTVSZBEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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